Meta-Methyl Benzyl Substitution Confers ~10-Fold Activity Enhancement Over Parent Benzyl Benzoate in Angiotensin II Receptor Antagonism (Class-Level SAR Inference)
Methyl 4-[(3-methylbenzyl)oxy]benzoate bears the critical meta-methylbenzyl structural motif. In a systematic structure-activity relationship (SAR) study of over 40 benzyl benzoate derivatives evaluated for angiotensin II (Ang II) receptor antagonism, compounds possessing the meta-methylbenzyl substitution pattern exhibited approximately 10-fold higher inhibitory activity against Ang II signaling compared to the unsubstituted parent molecule, benzyl benzoate [1]. While the directly tested compound in that study was 3-methylbenzyl 2′-nitrobenzoate rather than methyl 4-[(3-methylbenzyl)oxy]benzoate itself, the activity enhancement is attributed specifically to the meta-methyl substitution on the benzyl moiety—a structural feature shared by methyl 4-[(3-methylbenzyl)oxy]benzoate [1]. The parent benzyl benzoate showed an IC₅₀ of 5.04E+5 nM at the mouse AT1a angiotensin II receptor [2], providing a quantitative baseline for the ~10-fold improvement conferred by meta-methylbenzyl substitution.
| Evidence Dimension | Fold enhancement in Ang II receptor antagonism conferred by meta-methylbenzyl substitution vs. unsubstituted benzyl parent |
|---|---|
| Target Compound Data | Methyl 4-[(3-methylbenzyl)oxy]benzoate carries the meta-methylbenzyl structural motif associated with ~10-fold activity enhancement |
| Comparator Or Baseline | Benzyl benzoate (unsubstituted parent): IC₅₀ = 5.04E+5 nM at mouse AT1a receptor [2]; meta-methylbenzyl derivatives: ~10-fold higher activity [1] |
| Quantified Difference | ~10-fold increase in Ang II antagonism for meta-methylbenzyl-containing derivatives vs. unsubstituted benzyl benzoate |
| Conditions | Ang II signaling inhibition assay in HEK293T cells expressing HA-tagged mouse AT1a angiotensin 2 receptor; in vivo Ang II-induced hypertension mouse model |
Why This Matters
For procurement decisions in cardiovascular or hypertension-focused research programs, this structure-activity relationship indicates that the meta-methylbenzyl motif is non-redundant and cannot be replaced by unsubstituted benzyl analogs without an expected ~10-fold loss in target engagement potency.
- [1] Yamaguchi T, et al. Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. Bioorganic & Medicinal Chemistry Letters, 2008; 18(7): 2282–2286. DOI: 10.1016/j.bmcl.2008.03.005 View Source
- [2] BindingDB. BDBM50479144 (3-Methylbenzyl Benzoate, CHEMBL453990): Antagonist activity at mouse AT1a angiotensin II receptor – IC₅₀: 4.86E+4 nM. BindingDB Affinity Data. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50479144 View Source
